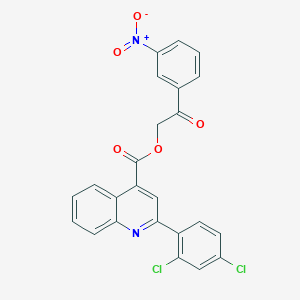
N-(4-butylphenyl)-N'-2-pyridinylurea
Übersicht
Beschreibung
N-(4-butylphenyl)-N'-2-pyridinylurea, also known as BU-224, is a small molecule compound that has been studied for its potential therapeutic applications. BU-224 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
N-(4-butylphenyl)-N'-2-pyridinylurea is a positive allosteric modulator of the mGluR5 receptor. This receptor is involved in the regulation of synaptic plasticity and is implicated in a variety of neurological and psychiatric disorders. This compound binds to a specific site on the receptor and enhances its activity, leading to increased signaling and downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, the compound has been shown to increase the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-butylphenyl)-N'-2-pyridinylurea is its specificity for the mGluR5 receptor, which reduces the risk of off-target effects. However, one limitation is its relatively low potency compared to other mGluR5 PAMs, which may require higher doses for therapeutic effects.
Zukünftige Richtungen
Future research on N-(4-butylphenyl)-N'-2-pyridinylurea could focus on optimizing its potency and selectivity for the mGluR5 receptor. The compound could also be studied in combination with other drugs for potential synergistic effects. Additionally, further research could explore the potential therapeutic applications of this compound in other neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-butylphenyl)-N'-2-pyridinylurea has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, and addiction. The compound has been shown to have anxiolytic and antidepressant-like effects in animal models. This compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
1-(4-butylphenyl)-3-pyridin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-2-3-6-13-8-10-14(11-9-13)18-16(20)19-15-7-4-5-12-17-15/h4-5,7-12H,2-3,6H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHSBLKPXWFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[butyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4725255.png)


![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B4725271.png)
![1-[2-chloro-5-(1-pyrrolidinylsulfonyl)benzoyl]-3-methylpiperidine](/img/structure/B4725277.png)

![N-(3-acetylphenyl)-3-[2-(benzyloxy)phenyl]-2-cyanoacrylamide](/img/structure/B4725284.png)
![N-cyclopropyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4725286.png)
![2-{[5-(3-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4725300.png)
![5-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B4725303.png)
![methyl 2-[({[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4725307.png)
![3-(2-methylbenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4725333.png)

![1-[3-(benzylamino)propyl]-2-pyrrolidinone hydrochloride](/img/structure/B4725359.png)